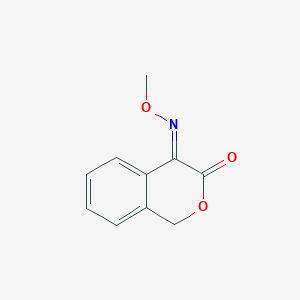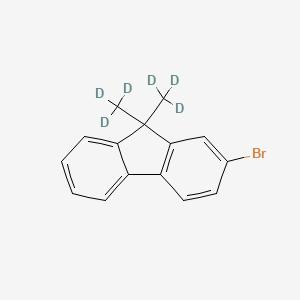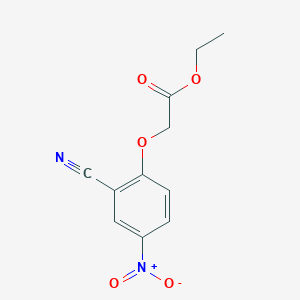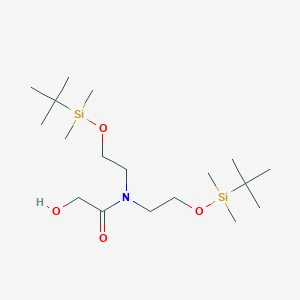
N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide is a chemical compound with the molecular formula C18H41NO3Si2 and a molecular weight of 375.694 g/mol . This compound is characterized by the presence of tert-butyldimethylsilyl groups, which are commonly used as protecting groups in organic synthesis to enhance the stability and solubility of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether bond . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive silyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and anhydrous solvents to ensure the stability of the silyl groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide has various applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl and amine functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide involves the stabilization of reactive intermediates through the formation of silyl ether bonds. The tert-butyldimethylsilyl groups protect sensitive hydroxyl and amine functionalities from unwanted side reactions, allowing for selective transformations in complex synthetic pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-ethoxyethyl)amine: Similar in structure but lacks the silyl protecting groups.
N,N-Bis(3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl)amine: Contains different substituents on the nitrogen atom.
Ethyl bis(2-pyridinylmethyl)aminoacetate: Features different functional groups and applications.
Uniqueness
N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-hydroxyacetamide is unique due to the presence of tert-butyldimethylsilyl groups, which provide enhanced stability and solubility compared to similar compounds . This makes it particularly useful in protecting sensitive functionalities during complex synthetic transformations .
Properties
IUPAC Name |
N,N-bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO4Si2/c1-17(2,3)24(7,8)22-13-11-19(16(21)15-20)12-14-23-25(9,10)18(4,5)6/h20H,11-15H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQJZFMLTNCJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8264698.png)
![Diethyl 2-[(4-methoxybenzyl)amino]malonate](/img/structure/B8264711.png)
![5-[(Prop-2-EN-1-yloxy)methyl]-1,3-thiazole](/img/structure/B8264720.png)
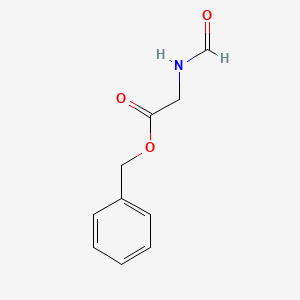
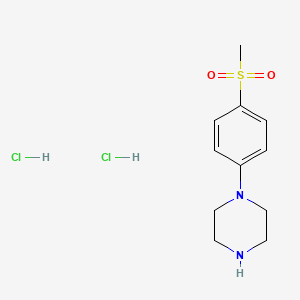
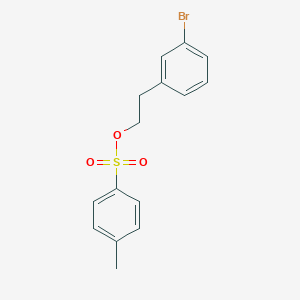
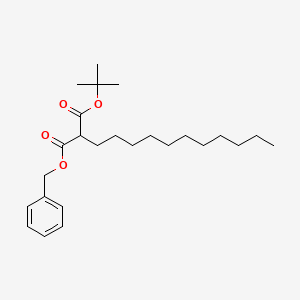
![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)
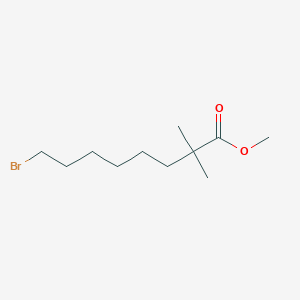
![N-[(4-Methoxyphenyl)methyl]-N-methyl-6-nitropyridin-3-amine](/img/structure/B8264774.png)
